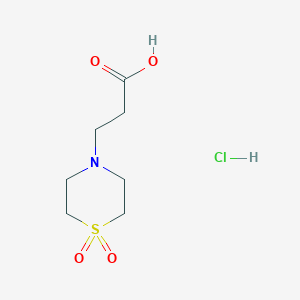

3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid;hydrochloride

Description

Chemical Identity and Nomenclature

3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid hydrochloride represents a complex heterocyclic compound characterized by its distinctive thiazinane ring system bearing a sulfone functionality. The systematic nomenclature reflects the presence of a six-membered heterocyclic ring containing both nitrogen and sulfur atoms, with the sulfur atom oxidized to the dioxide level, creating a sulfone group. The compound's structure incorporates a propanoic acid chain attached to the nitrogen atom of the thiazinane ring, with the entire molecule existing as a hydrochloride salt.

The molecular formula of the free acid form is established as C₇H₁₃NO₄S, with a molecular weight of 207.247 grams per mole. The hydrochloride salt form would correspondingly have the formula C₇H₁₄ClNO₄S with an increased molecular weight reflecting the addition of hydrochloric acid. Alternative nomenclature systems refer to this compound as 1-dioxide-4-thiomorpholinepropanoic acid or 3-(1,1-dioxidothiomorpholin-4-yl)propanoic acid, emphasizing its relationship to the thiomorpholine structural class.

The Chemical Abstracts Service registry number for the free acid form is documented as 849928-19-4, providing a unique identifier for this specific chemical entity. Physical property data indicates a density of 1.356 grams per cubic centimeter and a boiling point of 471.9 degrees Celsius at 760 millimeters of mercury pressure. The compound exhibits a flash point of 239.2 degrees Celsius, indicating its thermal stability characteristics.

Historical Development in Heterocyclic Chemistry

The development of thiazinane chemistry represents a significant milestone in the broader evolution of nitrogen-sulfur containing heterocyclic compounds. Thiazinanes and their isomeric forms have emerged as one of the most important classes of heterocyclic compounds, with their derivatives demonstrating highly potent biological activities in disease treatment applications. The historical progression of this field has been marked by the recognition that these heterocycles constitute a widespread group of compounds with diverse pharmacological properties.

The systematic study of thiazinane derivatives has revealed their importance in constructing numerous drug molecules used for treating various diseases. Notable examples include 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, which has demonstrated anti-human immunodeficiency virus activity, and various other derivatives showing analgesic, antibiotic, and anticoagulant properties. The development of synthetic methodologies for these compounds has been driven by their proven therapeutic potential and unique chemical reactivity patterns.

Research interest in thiazinane chemistry has been further stimulated by the discovery of natural products containing 1,3-thiazine frameworks, such as bretschneiderazines A and B, as well as bioactive compounds like the cephamycin and cephradine antibiotics belonging to the cephalosporin class of beta-lactam antibiotics. These discoveries have highlighted the structural significance of thiazine skeletons in biologically active molecules and have encouraged continued investigation into synthetic approaches for preparing diverse thiazinane derivatives.

The evolution of synthetic methodologies has encompassed multiple approaches including intramolecular cyclization reactions, oxidation processes, and various condensation strategies. These developments have been documented extensively in the literature, with comprehensive reviews focusing specifically on synthetic approaches to thiazinane derivatives and their chemical reactivity patterns. The field has benefited from advances in analytical techniques and synthetic methods, enabling the preparation and characterization of increasingly complex thiazinane structures.

Position Within Thiazinan Sulfone Derivatives

3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid hydrochloride occupies a distinct position within the broader family of thiazinane sulfone derivatives, representing the fully oxidized form of the corresponding thiazinane structure. The compound belongs specifically to the 1,4-thiazinane subfamily, distinguished by the positioning of nitrogen and sulfur atoms within the six-membered ring system. This structural arrangement contrasts with other isomeric forms such as 1,2-thiazinanes and 1,3-thiazinanes, each exhibiting unique chemical and biological properties.

The sulfone functionality in this compound results from the complete oxidation of the sulfur atom within the thiazinane ring, creating a highly polarized and chemically reactive center. This oxidation state significantly influences the compound's physical properties, including enhanced polarity and solubility characteristics compared to the parent thiazinane or its mono-oxide analogue. Related compounds in this series include 3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid, which represents the intermediate oxidation state with CAS number 1020722-32-0 and molecular weight 191.248 grams per mole.

The structural relationship between various thiazinane derivatives reveals important patterns in chemical reactivity and biological activity. Compounds such as thiomorpholine 1,1-dioxide hydrochloride serve as important synthetic precursors and structural analogues, sharing the core sulfone functionality while differing in substitution patterns. The preparation methods for these compounds often involve similar synthetic strategies, including oxidation reactions using reagents such as potassium permanganate or 3-chloroperbenzoic acid under controlled conditions.

| Compound | CAS Number | Molecular Weight | Oxidation State |

|---|---|---|---|

| 3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid | 849928-19-4 | 207.247 g/mol | Sulfone (S+6) |

| 3-(1-Oxo-1,4-thiazinan-4-yl)propanoic acid | 1020722-32-0 | 191.248 g/mol | Sulfoxide (S+4) |

| Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | 171.65 g/mol | Sulfone (S+6) |

The chemical behavior of these sulfone derivatives is characterized by their stability under normal conditions and their ability to participate in various chemical transformations. The electron-withdrawing nature of the sulfone group influences the reactivity of adjacent functional groups, making these compounds valuable intermediates in organic synthesis. The propanoic acid chain in the target compound provides additional functionality for further chemical modifications, including esterification, amidation, and other carboxylic acid derivatization reactions.

Research applications of thiazinane sulfone derivatives extend across multiple domains of chemistry and biology. These compounds serve as building blocks in medicinal chemistry for the synthesis of antimicrobial agents and enzyme inhibitors. Their unique structural features make them valuable tools in biochemical studies and drug development programs, where the sulfone group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The versatility of these compounds in synthetic chemistry has been demonstrated through their use in preparing more complex heterocyclic structures and their incorporation into pharmaceutical research programs.

Properties

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.ClH/c9-7(10)1-2-8-3-5-13(11,12)6-4-8;/h1-6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOLPJHERPAIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646429 | |

| Record name | 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857473-42-8 | |

| Record name | 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid; hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C7H14ClNO4S

- Molecular Weight : 227.71 g/mol

- CAS Number : 857473-42-8

- Melting Point : 176-178 °C

- Solubility : Soluble in water and organic solvents

Synthesis

The synthesis of 3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid involves the reaction of thiazolidine derivatives with various acylating agents. The process typically yields high purity and can be optimized for large-scale production.

Antimicrobial Activity

Research indicates that 3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Antitumor Effects

In addition to its antimicrobial properties, preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several cancer types, revealing varying degrees of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The results indicate promising antitumor activity, warranting further investigation into its mechanisms of action.

Study on Antimicrobial Efficacy

A study published in Pharmaceuticals evaluated the antimicrobial efficacy of several thiazolidine derivatives, including 3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid. The compound was found to be particularly effective against Gram-positive bacteria, with a notable ability to inhibit biofilm formation.

Study on Cytotoxic Effects

Another investigation focused on the cytotoxicity of the compound against various cancer cell lines. The study highlighted its selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. This selectivity is crucial for developing therapies with reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Modifications

a) 3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic Acid

- Structure: Shares the same thiazinane-sulfone core but includes a 4-methoxyphenyl group at the third carbon of the propanoic acid chain.

b) Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., Compounds 1–3 from Streptomyces coelicolor)

- Structure: 3-Phenylpropanoic acid with chlorine substitutions on the phenyl ring (e.g., 3,5-dichloro-4-hydroxyphenyl).

- Key Differences : Lack the thiazinane-sulfone system but exhibit antimicrobial activity against E. coli and S. aureus due to halogen-enhanced lipophilicity .

| Property | Target Compound | Chlorinated Derivatives |

|---|---|---|

| Core Structure | Thiazinane-sulfone + propanoic acid | Phenylpropanoic acid |

| Bioactivity | Not reported in evidence | Antimicrobial (Gram+/− bacteria) |

| Solubility | High (HCl salt) | Moderate (free acid/esters) |

Functional Analogs: Sulfur-Containing Propanoic Acid Derivatives

a) 3-(Methylthio)propanoic Acid Esters (e.g., Methyl/Ethyl Esters)

- Structure: Propanoic acid esters with methylthio (-SMe) groups.

- Role: Key aroma compounds in pineapples (e.g., Tainong No. 4 and No. 6 varieties), contributing to fruity and sulfurous notes .

- Comparison : Unlike the target compound, these lack heterocyclic rings and are volatile esters, limiting pharmaceutical utility but enhancing flavor applications.

| Property | Target Compound | 3-(Methylthio)propanoic Acid Esters |

|---|---|---|

| Functional Groups | Thiazinane-sulfone, HCl salt | Methylthio, ester |

| Applications | Research/Pharmaceuticals | Food aroma (OAVs >1 in pineapples) |

| Stability | High (crystalline salt) | Low (volatile) |

Pharmaceutical Analogs: Hydrochloride Salts of Propanoic Acid Derivatives

a) Cinacalcet Hydrochloride

- Structure: 3-[3-(Trifluoromethyl)phenyl]propanoic acid derivative with a tertiary amine.

- Use : Calcium receptor modulator for hyperparathyroidism.

- Comparison : Both are hydrochloride salts, but Cinacalcet’s trifluoromethylphenyl group enhances blood-brain barrier penetration, whereas the thiazinane-sulfone system may target different receptors .

b) Ronacaleret Hydrochloride

- Structure: Difluoro-substituted benzenepropanoic acid with a complex alkylamino side chain.

- Use : Investigational osteoporosis therapy.

- Comparison : Ronacaleret’s fluorine atoms and hydroxyl groups increase metabolic stability, while the target compound’s sulfone group may confer unique pharmacokinetics .

| Property | Target Compound | Cinacalcet HCl | Ronacaleret HCl |

|---|---|---|---|

| Core Functional Group | Thiazinane-sulfone | Trifluoromethylphenyl | Difluorophenyl |

| Therapeutic Area | Research | Hyperparathyroidism | Osteoporosis |

| Structural Complexity | Moderate | High | Very High |

Solubility and Stability

- The hydrochloride salt form of the target compound ensures high aqueous solubility, similar to Prilocaine HCl () and other APIs. In contrast, free acids like caffeic acid (3,4-dihydroxybenzeneacrylic acid) exhibit lower solubility and are used in antioxidants or cosmetics .

Q & A

Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

Characterization should include a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For purity assessment, thin-layer chromatography (TLC) under optimized conditions (e.g., silica gel plates with ethyl acetate/acetic acid (99:1) as a mobile phase) can identify impurities . Quantify purity using HPLC with UV detection at 254 nm, referencing standard calibration curves. For structural confirmation, compare experimental NMR shifts (e.g., δ ~3.5–4.5 ppm for thiazinan ring protons) and IR carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) with computational predictions (PubChem data) .

Basic Question: What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods for handling powders to avoid inhalation .

- First Aid: For skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, irrigate with saline solution and seek medical attention. Store in airtight containers away from moisture and oxidizers .

- Waste Disposal: Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous chemical waste .

Advanced Question: How can computational methods optimize its synthesis and reaction pathways?

Methodological Answer:

Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states. For example:

Use Gaussian or ORCA software to calculate activation energies for key steps (e.g., thiazinan ring formation).

Apply ICReDD’s reaction path search algorithms to predict optimal conditions (solvent, temperature) and reduce trial-and-error experimentation .

Validate computational results with experimental kinetics (e.g., rate constants via UV-Vis monitoring).

| Parameter | Computational Approach | Experimental Validation |

|---|---|---|

| Activation Energy | DFT (B3LYP/6-31G*) | Arrhenius plot from kinetic data |

| Solvent Effects | COSMO-RS simulations | Dielectric constant optimization |

Advanced Question: How to resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

- Data Triangulation: Cross-validate NMR/IR results with X-ray crystallography (if crystalline) or alternative techniques like Raman spectroscopy.

- Theoretical Frameworks: Use PubChem’s computed properties (e.g., pKa, LogP) to predict solubility and reactivity, aligning discrepancies with experimental observations .

- Statistical Analysis: Apply multivariate regression to identify outliers in bioactivity assays (e.g., IC50 variability due to impurity interference) .

Basic Question: What are the key physicochemical properties of this compound?

Methodological Answer:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄ClNO₄S | PubChem |

| Molecular Weight | 255.72 g/mol | PubChem |

| Solubility | Soluble in DMSO, water (limited) | Experimental |

| Melting Point | 239–241°C (decomposes) | Experimental |

Advanced Question: What strategies improve yield in multi-step synthesis?

Methodological Answer:

- Process Control: Use flow chemistry to enhance mixing and heat transfer during critical steps (e.g., acyl chloride formation).

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts for stereoselective propanoic acid coupling .

- In-line Analytics: Implement FTIR or ReactIR to monitor intermediate formation and adjust conditions in real time .

Advanced Question: How to design stability studies for this compound under varying conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS.

- Kinetic Modeling: Use the Arrhenius equation to extrapolate shelf-life data from accelerated stability tests .

- pH Stability: Assess hydrolysis rates in buffers (pH 1–12) to identify labile functional groups (e.g., ester or amide bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.